molecular formula C11H18N2O2S2 B1517876 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine CAS No. 933685-78-0

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine

Cat. No. B1517876
CAS RN: 933685-78-0
M. Wt: 274.4 g/mol
InChI Key: INOFADRYFQAUMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 2-Thiopheneethylamine, an aromatic amine, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]acetic acid” is "1S/C11H15NO4S2/c13-10(14)8-9-4-5-11(17-9)18(15,16)12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its related compounds. For instance, “2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]acetic acid” is a powder with a molecular weight of 289.38, and it is stored at room temperature .

Scientific Research Applications

Anticancer Applications

A study by Rehman et al. (2018) focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate their anticancer potential. The synthesized compounds demonstrated significant anticancer activity, with certain derivatives showing low IC50 values, indicating strong anticancer agents relative to doxorubicin used as a reference. This research highlights the potential of piperidine-based compounds in cancer therapy, necessitating further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Synthesis and Chemical Behavior

The aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including studies on piperidine derivatives, revealed insights into reactivity and transition-state structures, indicating a concerted mechanism through a later transition state. Such chemical behavior studies are essential for understanding the reactivity of piperidine-based compounds and their potential applications in various chemical syntheses (Um et al., 2009).

Green Chemistry Applications

Research by Basirat et al. (2019) employed a dual-functional ionic liquid for the one-pot multi-component synthesis of piperidines and dihydropyrrol-2-ones. This approach offers advantages such as good yields, easy work-ups, and utilizes mild and clean reaction conditions, demonstrating the application of piperidine-based compounds in promoting sustainable chemical practices (Basirat et al., 2019).

Basicity Modulation

A study explored the remote modulation of amine basicity by a phenylsulfone and a phenylthio group, providing valuable insights into the electron-withdrawing effects of sulfone groups and their impact on the basicity of nearby basic functional groups. Such understanding is crucial for the design of piperidine-based compounds with tailored properties for specific applications (Martin et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound can be determined from its Safety Information. For example, “2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]acetic acid” has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-(5-piperidin-1-ylsulfonylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c12-7-6-10-4-5-11(16-10)17(14,15)13-8-2-1-3-9-13/h4-5H,1-3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOFADRYFQAUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
Reactant of Route 2
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
Reactant of Route 3
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2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
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2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
Reactant of Route 5
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
Reactant of Route 6
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine

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